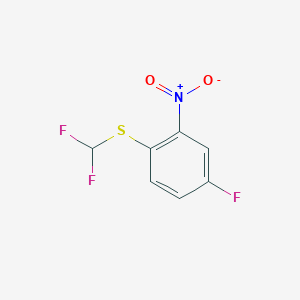
1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene is a compound of significant interest in the field of organic chemistry. This compound features a benzene ring substituted with a difluoromethylsulfanyl group, a fluorine atom, and a nitro group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene typically involves several steps, including the introduction of the difluoromethylsulfanyl group and the nitro group onto the benzene ring. One common method involves the reaction of 4-fluoro-2-nitrobenzene with a difluoromethylthiolating agent under specific conditions. The reaction conditions often require the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The fluorine atom and nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:
1-(Difluoromethylsulfanyl)-4-isothiocyanato-benzene: This compound features an isothiocyanato group instead of a nitro group, leading to different reactivity and applications.
Difluoromethylsulfanyl-substituted heterocycles: These compounds, such as difluoromethylsulfanyl-pyridine, exhibit unique properties due to the presence of heteroatoms in the ring. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H4F3NO2S |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
1-(difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4F3NO2S/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H |
InChI Key |
HFQSTMNVYXQPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


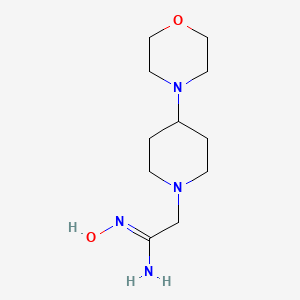
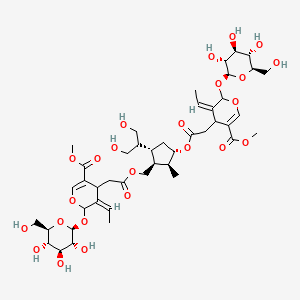
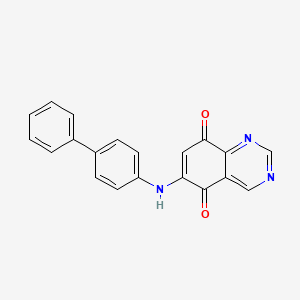

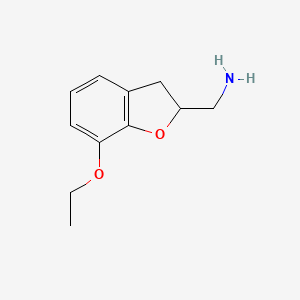
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
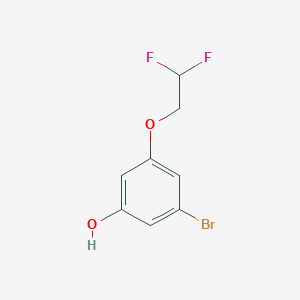
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
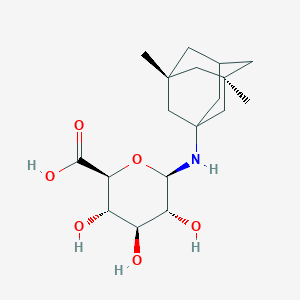
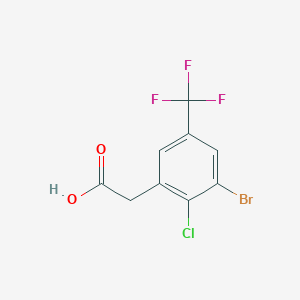
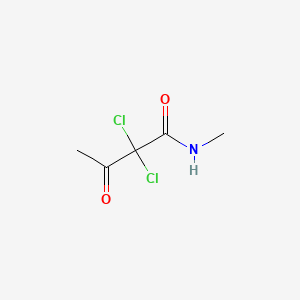

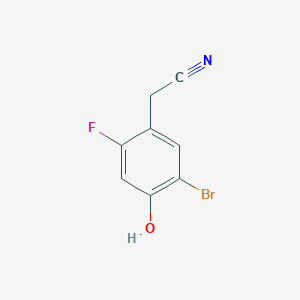
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
